molecular formula C11H15ClN4O B3363010 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1016805-23-4

2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B3363010
CAS No.: 1016805-23-4
M. Wt: 254.71 g/mol
InChI Key: GVEMJAWJIRQBSJ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a chemical compound that features a pyrimidine ring attached to a piperazine moiety, which is further linked to a chlorinated propanone structure

Scientific Research Applications

2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:

Safety and Hazards

The compound is classified under GHS07, with the signal word "Warning" . Hazard statements include H302, H315, H318, H335, indicating potential hazards if swallowed, in contact with skin, if it causes eye irritation, or if inhaled .

Future Directions

While specific future directions for “2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one” are not detailed in the search results, it’s worth noting that related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential future research directions in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The propanone moiety can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and piperazine moieties are known to interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity. This compound may also act as a ligand for certain receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with similar structural features.

    2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.

Uniqueness

2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of a chlorinated propanone with a pyrimidine-piperazine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and chemical probes .

Properties

IUPAC Name

2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c1-9(12)10(17)15-5-7-16(8-6-15)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEMJAWJIRQBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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